1-(3-Methoxyphenyl)guanidine

PET Imaging NMDA Receptor Radioligand

Sourcing a validated NMDA receptor pharmacophore precursor can delay CNS imaging programs. 1-(3-Methoxyphenyl)guanidine (CAS 57004-60-1) is the essential synthetic intermediate for [11C]GMOM, a PET radiotracer with nanomolar affinity (Ki = 5.2 nM) for the PCP/NMDA receptor channel complex. • Enables direct construction of high-affinity NMDA receptor ligands with established SAR • Meta-methoxy substitution critical for target potency and suitable lipophilicity (log P = 2.34) • Available in research quantities with verified purity for reproducible radiolabeling outcomes

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 57004-60-1
Cat. No. B1588313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)guanidine
CAS57004-60-1
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N=C(N)N
InChIInChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
InChIKeyGHJPWSGXHWIAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)guanidine: Properties & Procurement


1-(3-Methoxyphenyl)guanidine (CAS 57004-60-1), also known as N-(3-methoxyphenyl)guanidine, is a mono-substituted phenylguanidine derivative with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol [1]. It is a key building block in medicinal chemistry for synthesizing N,N'-disubstituted guanidines that target the PCP/NMDA receptor channel complex [2]. This compound serves as a crucial intermediate in the development of PET radiotracers for neurological imaging and is also explored in the context of anthelmintic agents [3]. Its meta-methoxy substitution pattern distinguishes it from other positional isomers and analogs, influencing its utility in specific research pathways.

1
PET Radiotracer Synthesis Precursor to high-affinity NMDA receptor PET tracers
2
NMDA Antagonist Development Key building block for N,N'-disubstituted guanidine pharmacophores
3
Anthelmintic Scaffold Reported starting point for antiparasitic agent synthesis

Why 1-(3-Methoxyphenyl)guanidine Is Not Interchangeable


The specific meta-methoxy substitution on the phenyl ring of 1-(3-Methoxyphenyl)guanidine is not a trivial variation; it dictates its chemical reactivity and pharmacological profile in ways that other analogs cannot replicate. A Structure-Activity Relationship (SAR) analysis within the N,N'-disubstituted guanidine class confirms that the binding affinity for the NMDA receptor's PCP site is highly sensitive to the substitution pattern on the phenyl ring [1]. While the parent compound itself is a synthetic intermediate, its value lies in enabling the precise construction of high-affinity ligands like [11C]GMOM, which depends on the 3-methoxy group for its nanomolar potency (Ki = 5.2 nM) [2]. Substituting with a different isomer, such as the 2-methoxy or 4-methoxy variant, or another functional group like a chloro or ethyl, would fundamentally alter the downstream molecule's target engagement, lipophilicity (log P), and ultimate research utility. Therefore, for investigators aiming to build upon established NMDA receptor pharmacophores, generic substitution is scientifically invalid.

Attribute
Target (3-Methoxy)
Analog (e.g., 4-Methoxy)
Primary Target
NMDA receptor ion channel
Prostasin / ENaC (unrelated pathway)
Pharmacophore Role
Critical for high-affinity NMDA binding
May not support NMDA binding; alters target selectivity
Research Outcome
Enables established SAR-based radioligand design
Risk of divergent pharmacological pathway

1-(3-Methoxyphenyl)guanidine: Quantitative Evidence vs. Analogs


NMDA/PCP Receptor Binding Affinity

1-(3-Methoxyphenyl)guanidine is the critical precursor to the PET radiotracer [11C]GMOM. The binding affinity (Ki) of [11C]GMOM for the PCP site on the NMDA receptor is 5.2 ± 0.3 nM [1]. This high potency is directly linked to the 3-methoxy substitution. In a separate study on N,N'-diphenylguanidines, the binding affinity was shown to be heavily dependent on substitution; while a specific Ki for the parent 1-(3-methoxyphenyl)guanidine is not reported, the SAR data confirm that this substitution pattern is essential for achieving high-affinity NMDA receptor ion-channel blockers [2].

NMDA Binding Affinity
Class-level inference
Ki = 5.2 ± 0.3 nM (as [11C]GMOM)
Supports NMDA receptor pharmacophore study
Derived from radioligand binding; parent Ki not directly reported
PET Imaging NMDA Receptor Radioligand

Lipophilicity and Blood-Brain Barrier Penetration

The calculated log P value for the PET tracer [11C]GMOM, which incorporates the 3-methoxyphenyl moiety, is 2.34 [1]. For comparison, the computed XLogP3 for the parent 1-(3-methoxyphenyl)guanidine is 0.8 [2]. This difference illustrates the tunability of the scaffold. The parent compound's moderate lipophilicity makes it an ideal starting point for further functionalization, as it avoids the excessively low (and therefore potentially poor CNS penetration) or high (non-specific binding) lipophilicity of unsubstituted or more hydrophobic analogs like the 1-phenylguanidine (XLogP3 ≈ 1.4) or 3-ethylphenyl derivatives (estimated log P > 2.5) [3].

Lipophilicity (log P)
Cross-study comparable
Parent XLogP30.8
Phenylguanidine XLogP31.4
[11C]GMOM log P2.34
Moderate lipophilicity supports BBB penetration design
Computed XLogP3 for parent; experimental log P for derivative
Drug Delivery Pharmacokinetics Medicinal Chemistry

Target Selectivity: Meta- vs. Para-Methoxy Substitution

The position of the methoxy group on the phenyl ring of 1-(Methoxyphenyl)guanidine dictates its biological pathway. The 3-methoxy isomer (1-(3-Methoxyphenyl)guanidine) is a proven precursor for high-affinity NMDA receptor ion-channel blockers, a target for neurological disorders [1]. In contrast, the 4-methoxy isomer (1-(4-Methoxyphenyl)guanidine) has been shown to modulate the epithelial sodium channel (ENaC) by targeting prostasin, a mechanism unrelated to NMDA antagonism . This divergence in primary pharmacology underscores that the meta-substitution is not a general-purpose guanidine building block but a specific structural requirement for engaging the NMDA receptor complex.

Target Selectivity: Meta vs Para
Cross-study comparable
3-Methoxy targetNMDA receptor
4-Methoxy targetProstasin / ENaC
Meta substitution required for NMDA pathway
4-Methoxy isomer engages ENaC pathway instead
Target Selectivity Pharmacology Receptor Modulation

Commercial Availability and Purity

1-(3-Methoxyphenyl)guanidine (CAS 57004-60-1) is commercially available from multiple suppliers with a standard purity specification of ≥95% . Its solid physical form at 20°C and defined storage conditions (2-8°C, protect from light) ensure reliable handling [1]. In contrast, certain less common analogs, such as 1-(2-methoxyphenyl)guanidine (CAS 61705-89-3), are frequently listed for custom synthesis only, indicating lower stock availability and potentially longer lead times [2]. This accessibility makes the 3-methoxy isomer a more practical choice for time-sensitive research projects.

Commercial Availability
Supporting evidence
≥95% purity, solid, readily available
Reliable procurement reduces project risk
2-Methoxy isomer often requires custom synthesis
Procurement Chemical Synthesis Quality Control

Recommended Applications for 1-(3-Methoxyphenyl)guanidine


PET Radiotracer Synthesis for NMDA Imaging

1-(3-Methoxyphenyl)guanidine is the essential synthetic precursor for [11C]GMOM, a PET radiotracer with a Ki of 5.2 nM for the PCP/NMDA receptor [1]. Researchers developing imaging agents for neurological conditions like stroke, epilepsy, or Alzheimer's disease can reliably use this compound to build upon a validated pharmacophore with known high affinity and suitable lipophilicity (log P = 2.34 for the optimized derivative) [1].

NMDA Receptor Antagonist Development

This compound serves as a key intermediate in the synthesis of N,N'-disubstituted guanidines, a class of non-competitive NMDA receptor antagonists with neuroprotective properties [2]. The 3-methoxy substitution is critical for achieving high potency and selectivity at the NMDA receptor ion-channel site, as established by SAR studies [3]. It is a strategic building block for CNS drug discovery programs targeting excitotoxicity.

Anthelmintic Agent Research

Substituted phenylguanidines, including those based on the 3-methoxyphenyl scaffold, have been disclosed in patents as having anthelmintic activity [4]. While less prominent than its neurological applications, this compound can be utilized as a starting point for synthesizing novel analogs for veterinary or human antiparasitic drug discovery efforts.

Application
Selection Property
Validation Focus
PET Tracer Synthesis
3-Methoxy pharmacophore for NMDA receptor imaging
Confirm target engagement (Ki) and suitable log P
NMDA Antagonist Dev.
High-affinity NMDA receptor ion-channel building block
Assess NMDA receptor subtype selectivity
Anthelmintic Research
Guanidine scaffold for antiparasitic agents
Evaluate in vitro anthelmintic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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